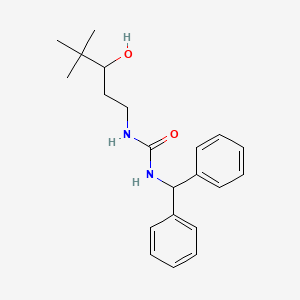

1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

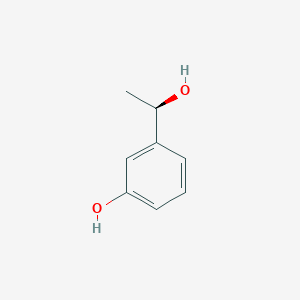

“1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea” is a urea derivative. Urea derivatives are known to have a wide range of biological activities and are used in various fields of medicinal chemistry . The compound has a molecular formula of C15H24N2O2 and a molecular weight of 264.369.

Synthesis Analysis

While the specific synthesis process for this compound is not available, urea derivatives are typically synthesized through the reaction of an isocyanate with an alcohol or amine. The exact process would depend on the specific reactants used .Molecular Structure Analysis

The molecular structure of this compound would include a benzhydryl group (two benzene rings connected by a carbon), a urea group (NH2-CO-NH2), and a 3-hydroxy-4,4-dimethylpentyl group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and stability. These properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Hydroamination Catalysts

Commercially available alpha-aminodiphenylmethane, related to benzhydrylamine, demonstrates utility as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process allows for the synthesis of primary amines through catalytic hydrogenation, indicating the potential of related urea compounds in catalytic applications (Haak, Siebeneicher, & Doye, 2000).

Facile Carbamoylation of Nucleophiles

Hindered trisubstituted ureas, akin to the structure of 1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea, undergo rapid and high-yielding acyl substitution with simple nucleophiles under neutral conditions. This property enables their use in the synthesis of amine derivatives, showcasing their potential in organic synthesis and possibly pharmaceutical applications (Hutchby et al., 2009).

Heterocyclic Urea Unfolding and Complexation

Heterocyclic ureas exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. The study of such reactions has implications for the design of self-assembling materials and provides insights into the mimicry of biological processes, suggesting potential applications in nanotechnology and biomaterials (Corbin et al., 2001).

Novel Antineoplastic Agent Metabolism

Research into the disposition and metabolism of 1-aryl-3-(2-chloroethyl)ureas, which share structural features with 1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea, reveals their promising cytotoxic and antineoplastic activities. These findings highlight the potential medicinal applications of similar urea compounds in cancer therapy (Maurizis et al., 1998).

Wirkmechanismus

Target of Action

It is known that urea derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

It’s known that urea derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Urea derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a compound at the molecular and cellular level are typically related to its mode of action and the biochemical pathways it affects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-21(2,3)18(24)14-15-22-20(25)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19,24H,14-15H2,1-3H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVUWGYSRHYDDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(3-hydroxy-4,4-dimethylpentyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![2-(Methylamino)-2-[1-(methylsulfanyl)cyclopropyl]acetonitrile](/img/structure/B2961949.png)

![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)

![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)